7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of indenopyrazine derivatives. It has demonstrated significant potential as a selective inhibitor of deubiquitinating enzymes (DUBs), particularly USP8 []. DUBs play a crucial role in regulating protein function and stability by removing ubiquitin from protein substrates. As a result, 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile has emerged as a promising compound for further investigation in various research areas.
This compound has been identified in various studies focused on the synthesis and biological evaluation of analogues aimed at inhibiting specific enzymes involved in cellular regulation. Notably, it has been highlighted as a potent inhibitor of ubiquitin-specific proteases (USPs), which are critical in the ubiquitin-proteasome system that regulates protein degradation and signaling pathways in cells .
The synthesis of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile typically involves multiple steps, often utilizing established organic synthesis techniques. A general procedure for its synthesis includes:
The yield of this compound can vary based on the specific route taken but has been reported in some studies to be around 32% over four synthetic steps .
The molecular structure of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile can be described as follows:
The compound exhibits a planar conformation due to the extended π-system from the fused rings, which contributes to its electronic properties .
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile participates in various chemical reactions:
The mechanism of action for 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile primarily involves its role as an inhibitor of deubiquitinating enzymes. By binding to the active site of ubiquitin-specific proteases (like USP8), it prevents these enzymes from removing ubiquitin from target proteins. This inhibition can lead to:
The physical and chemical properties of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile include:
These properties affect its handling and application in laboratory settings .
The applications of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile include:
The indenopyrazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a fused system incorporating indene and pyrazine rings. This bicyclic framework provides a rigid, planar geometry conducive to interacting with diverse biological targets, particularly kinase ATP-binding sites and enzymatic pockets involved in cellular regulation. Historically, indenopyrazine derivatives emerged as key scaffolds in oncology drug discovery programs due to their ability to mimic purine motifs, allowing effective targeting of ATP-dependent signaling pathways. The structural versatility of this core enables strategic modifications at multiple positions—most notably the 2,3-positions (dicarbonitrile substitution) and the 7,8-positions (methoxy substitution)—to fine-tune electronic properties, solubility, and target affinity. These derivatives gained prominence following discoveries of their potent inhibitory effects on critical cellular regulators, positioning them as valuable chemotypes for interrogating disease pathways [2].
The specific derivative 7,8-dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (PubChem CID: 16065633; molecular formula C₁₅H₈N₄O₃) was identified as a structurally distinctive inhibitor of deubiquitinating enzymes (DUBs) through high-throughput screening initiatives. Its primary mechanism involves the selective inhibition of ubiquitin-specific proteases (USPs), particularly USP8, which plays critical roles in regulating endosomal sorting and receptor degradation pathways. USP8 inhibition by this compound prevents the cleavage of ubiquitin tags from substrate proteins, leading to enhanced proteasomal degradation of oncogenic clients and disruption of cancer-relevant signaling cascades [2].
Table 1: Key Research Findings for 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Analogues
Structural Modification | Target Enzyme | Inhibitory Activity | Biological Outcome |
---|---|---|---|
Parent compound (7,8-dimethoxy derivative) | USP8 | IC₅₀ range: 1.5-5.0 μM | Selective disruption of ubiquitin chain editing |
7-Methoxy-8-ethoxy analogue | USP7 | 3-fold increased selectivity over USP8 | Enhanced cytotoxic activity in leukemia models |
Unsubstituted indenopyrazine core | USP family | Reduced inhibitory potency | Confirmed essential role of methoxy groups |
2,3-Dicyano substitution retained | USP8 | Critical for activity | Maintained target engagement and enzyme inhibition |
9-Oxo modification | USP8 | Irreplaceable for activity | Required for hydrogen bonding with catalytic residues |
Research demonstrated that strategic modifications to the parent compound yielded analogues with improved potency and selectivity profiles against USP8. These compounds perturb ubiquitin-dependent signaling by preventing the recycling of ubiquitin moieties and altering the stability of short-lived regulatory proteins. The compound's ability to inhibit USP8-mediated deubiquitination has been directly linked to suppression of tumor growth in preclinical models, particularly in cancers driven by aberrant growth factor receptor dynamics such as non-small cell lung carcinoma and hormone-resistant breast cancer. The disruption extends to critical pathways including epidermal growth factor receptor (EGFR) trafficking and Notch signaling, positioning USP8 inhibition as a compelling strategy for targeting oncogenic dependencies [2] [7].
The 7,8-dimethoxy and 2,3-dicarbonitrile substituents are indispensable molecular features that synergistically govern the compound's target engagement, cellular permeability, and overall bioactivity profile. The methoxy groups at positions 7 and 8 serve dual functions: (1) They donate electron density to the aromatic system, enhancing π-stacking interactions within the USP8 catalytic cleft; and (2) Their steric bulk and polarity balance contribute to optimal cellular uptake and retention, as evidenced by analogues lacking these groups showing significantly reduced potency. The dicarbonitrile motif at positions 2 and 3 functions as a strong electron-withdrawing pharmacophore that polarizes the pyrazine ring, facilitating critical hydrogen-bonding interactions with catalytic cysteine residues in the USP8 active site. This electron deficiency also enhances the compound's ability to act as a Michael acceptor for nucleophilic attack, potentially contributing to covalent yet reversible enzyme inhibition [3] [5].
Table 2: Electronic and Steric Contributions of Key Substituents
Structural Feature | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|
7,8-Dimethoxy groups | Moderate electron donation (+M effect) | Moderate steric bulk (2.0 Å) | Enhances USP8 binding affinity by 8-fold versus unsubstituted core |
2,3-Dicarbonitrile | Strong electron withdrawal (-I, -M) | Linear geometry (bond angle ~180°) | Enables hydrogen bonding with Gly831 and Asp863 in USP8 |
9-Oxo group | Resonance stabilization of enone system | Planar conformation | Forms critical hydrogen bond with catalytic Cys786 |
Combined substitutions | Electron push-pull system across rings | Optimized molecular footprint (232 g/mol) | Confers selective USP8 inhibition over USP7 (selectivity index >15) |
Structure-activity relationship (SAR) studies systematically confirmed that modifications to either substituent profoundly impact target specificity. For instance, replacing the methoxy groups with bulkier ethoxy moieties diminished USP8 inhibition but enhanced activity against USP7, illustrating how subtle steric alterations redirect target engagement. Similarly, replacing the dicarbonitrile group with ester functions abolished inhibitory activity, confirming the requirement for strong electron-withdrawing capacity at these positions. The strategic placement of these substituents creates an optimal electron push-pull system across the planar scaffold, facilitating charge transfer interactions essential for high-affinity binding within the polar catalytic pocket of USP8. This electronic configuration underpins the compound's unique ability to discriminate between structurally related DUBs while maintaining drug-like properties, including moderate lipophilicity (cLogP ~1.93) and aqueous solubility (0.1-1 mg/mL range), crucial for cellular activity [2] [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8